molecular formula C8H12N2O3 B7875106 2-(3-Isobutyl-1,2,4-oxadiazol-5-yl)acetic acid

2-(3-Isobutyl-1,2,4-oxadiazol-5-yl)acetic acid

Cat. No.: B7875106
M. Wt: 184.19 g/mol
InChI Key: VGWZEWLAMCOXNR-UHFFFAOYSA-N
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Description

2-(3-Isobutyl-1,2,4-oxadiazol-5-yl)acetic acid is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isobutyl-1,2,4-oxadiazol-5-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amidoxime with an acyl chloride under acidic conditions to form the oxadiazole ring . Another approach includes the use of nitrile oxides and alkenes in a 1,3-dipolar cycloaddition reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(3-Isobutyl-1,2,4-oxadiazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the acetic acid moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the oxadiazole ring or the acetic acid side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups onto the oxadiazole ring or the acetic acid side chain.

Scientific Research Applications

2-(3-Isobutyl-1,2,4-oxadiazol-5-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Isobutyl-1,2,4-oxadiazol-5-yl)acetic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Isobutyl-1,2,4-oxadiazol-5-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-5(2)3-6-9-7(13-10-6)4-8(11)12/h5H,3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWZEWLAMCOXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NOC(=N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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